molecular formula C9H8BrN B8778785 8-Bromo-2-methylindolizine

8-Bromo-2-methylindolizine

Cat. No. B8778785
M. Wt: 210.07 g/mol
InChI Key: VHJGJMNUFUSSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-2-methylindolizine is a useful research compound. Its molecular formula is C9H8BrN and its molecular weight is 210.07 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

IUPAC Name

8-bromo-2-methylindolizine

InChI

InChI=1S/C9H8BrN/c1-7-5-9-8(10)3-2-4-11(9)6-7/h2-6H,1H3

InChI Key

VHJGJMNUFUSSOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CC=C(C2=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of cloroacetone (17 mmol), LiBr (17 mmol) in acetonitrile (10 mL) was stirred at room temperature for 15 min. Then, a solution of 2-bromo-3-methylpyridine (19 mmol) in acetonitrile (10 mL) was added and the resulting mixture was heated at reflux for 24 h. The mixture was cooled to room temperature and the solvent was removed under reduce pressure. The residue was diluted with water extracted with diethylether. The aqueous was treated with K2CO3 (96 mmol) and heated at 80° C. for 2 h. The mixture was cooled to room temperature and extracted with ethyl acetate (3×50 mL). The combined organic layer was washed with brine, dried over anhydrous Na2SO4, concentrated by rotary evaporation, and purified by column chromatography to give 35. (34%) 1H NMR (400 MHz, CDCl3) δ 7.76 (dt, J=6.9, 0.8 Hz, 1H), 7.20-7.07 (m, 1H), 6.83 (dd, J=7.1, 0.7 Hz, 1H), 6.40 (s, 1H), 6.25 (t, J=7.0 Hz, 1H), 2.39 (s, 3H). LC-MS (ES) for C9H8BrN [M+1]+ 209.11.
Quantity
17 mmol
Type
reactant
Reaction Step One
Name
Quantity
17 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
19 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
96 mmol
Type
reactant
Reaction Step Three
Name

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